![molecular formula C15H11BrCl2N2O2 B5753599 N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide, also known as BDA-410, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is a small molecule inhibitor that targets the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in regulating cell proliferation, survival, and apoptosis, and its dysregulation has been linked to the development and progression of cancer. N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity, induces cell cycle arrest and apoptosis, and suppresses the migration and invasion of cancer cells. In vivo studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits tumor growth and metastasis, reduces angiogenesis, and enhances the efficacy of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is its specificity for CK2, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. For example, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in different types of cancer.
Direcciones Futuras
There are several future directions for the development of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide as a cancer therapy. One area of research is the identification of biomarkers that can predict the response to N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide treatment in different types of cancer. Another area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide. Additionally, further studies are needed to investigate the potential of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in combination with other therapies, such as chemotherapy and immunotherapy.
Métodos De Síntesis
The synthesis of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide involves several steps, including the reaction of 3-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide.
Aplicaciones Científicas De Investigación
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been extensively studied in preclinical models for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In vitro studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide suppresses tumor growth and metastasis in mouse models of breast cancer and lung cancer.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFNTNWRZYKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.